N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine
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Overview
Description
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a benzyloxy group attached to a cyclohexyl ring, which is further connected to a cycloheptanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine typically involves multiple steps, starting with the preparation of the benzyloxycyclohexyl intermediate. One common method involves the reaction of cyclohexanol with benzyl chloride in the presence of a base to form benzyloxycyclohexane. This intermediate is then subjected to further reactions to introduce the cycloheptanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine
- N-[4-(Benzyloxy)cyclohexyl]cyclohexanamine
Uniqueness
N-[4-(Benzyloxy)cycloheptanamine] stands out due to its unique combination of a benzyloxy group and a cycloheptanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
920280-73-5 |
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Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N-(4-phenylmethoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C20H31NO/c1-2-7-11-18(10-6-1)21-19-12-14-20(15-13-19)22-16-17-8-4-3-5-9-17/h3-5,8-9,18-21H,1-2,6-7,10-16H2 |
InChI Key |
GDRFEGCPAAWLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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